(3S,4S)-5,5-dimethylhex-1-ene-3,4-diol
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Overview
Description
(3S,4S)-5,5-dimethylhex-1-ene-3,4-diol is an organic compound with a unique structure characterized by the presence of two hydroxyl groups and a double bond within a six-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-5,5-dimethylhex-1-ene-3,4-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a ketone or an aldehyde, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-5,5-dimethylhex-1-ene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of 5,5-dimethylhex-1-ene-3,4-dione.
Reduction: Formation of 5,5-dimethylhexane-3,4-diol.
Substitution: Formation of 5,5-dimethylhex-1-ene-3,4-dihalides.
Scientific Research Applications
(3S,4S)-5,5-dimethylhex-1-ene-3,4-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (3S,4S)-5,5-dimethylhex-1-ene-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the double bond may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-5,5-dimethylhex-1-ene-3,4-diol: Differing only in the stereochemistry at one carbon, this compound exhibits different reactivity and biological activity.
5,5-dimethylhex-1-ene-3,4-diol: Lacks the chiral centers, resulting in a racemic mixture with different properties.
5,5-dimethylhexane-3,4-diol: Saturated version of the compound, with different chemical reactivity.
Uniqueness
(3S,4S)-5,5-dimethylhex-1-ene-3,4-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its interactions with biological molecules and its effectiveness in various applications .
Properties
CAS No. |
189171-62-8 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(3S,4S)-5,5-dimethylhex-1-ene-3,4-diol |
InChI |
InChI=1S/C8H16O2/c1-5-6(9)7(10)8(2,3)4/h5-7,9-10H,1H2,2-4H3/t6-,7+/m0/s1 |
InChI Key |
SMQSHSFPVVAMBY-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]([C@H](C=C)O)O |
Canonical SMILES |
CC(C)(C)C(C(C=C)O)O |
Origin of Product |
United States |
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